3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride
Description
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride (CAS 60364-11-6) is a bicyclic compound with the molecular formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol . It features a rigid bicyclo[3.3.1]nonane scaffold, where one bridgehead nitrogen atom replaces a carbon (3-aza substitution), and a carboxylic acid group is positioned at the 1-carbon. The hydrochloride salt enhances solubility, making it valuable in pharmaceutical research, particularly for molecular recognition studies and as a precursor to receptor antagonists . Its stereochemistry (defined stereocenters) and twin-chair conformation contribute to its biological relevance, as seen in hypoglycemic alkaloid syntheses .
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXODPIGWCQEAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CNC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method provides good yields (up to 83%) and is considered efficient for producing the desired bicyclic structure.
Another approach involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, followed by conversion into amides, Schiff bases, and isothiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: The compound can undergo substitution reactions to form amides, Schiff bases, and isothiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel is used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as acetyl chloride, chloroacetyl chloride, maleic anhydride, and succinic anhydride are used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
Medicinal Chemistry
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride has been investigated for its potential as a pharmaceutical agent. Key applications include:
- Orexin Receptor Antagonism: Research indicates that derivatives can act as antagonists at orexin receptors, which are implicated in sleep disorders, anxiety, and appetite regulation . This positions the compound as a potential treatment for conditions related to orexinergic dysfunction.
- Anticancer Activity: Preliminary studies suggest that the compound exhibits significant anticancer properties against various cell lines, making it a candidate for drug development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Construction of Complex Molecular Frameworks: It can be utilized to synthesize more complex structures due to its unique bicyclic nature .
Case Studies
- Pharmacological Studies:
- Antitumor Activity:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with biological receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
Position of Nitrogen Substitution
- 2-Azabicyclo[3.3.1]nonane (10): Nitrogen at the 2-position instead of 3. Synthesized via radical-mediated cyclization using 1-chloroethylchloroformate . Lacks the carboxylic acid group, reducing hydrogen-bonding capacity compared to the target compound.
- 1-Azabicyclo[3.3.1]nonan-3-one Hydrochloride (CAS 90154-82-8): Nitrogen at the 1-position and a ketone at the 3-carbon. Molecular formula C₈H₁₄ClNO (MW: 175.66 g/mol). The ketone group introduces electrophilic reactivity, contrasting with the carboxylic acid’s acidity .
Ring Size and Bridging
3-Azabicyclo[3.2.0]heptane Hydrochloride (CAS 16084-57-4) :
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride: Norbornane-like bicyclo[2.2.1]heptane framework. Molecular formula C₇H₁₀ClNO₂ (MW: 189.62 g/mol).
Functional Group Modifications
Carboxylic Acid Derivatives
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride (CAS 1630906-39-6): Incorporates an oxygen atom (3-oxa) and a benzyl group. Molecular formula C₁₆H₂₀ClNO₃ (MW: 333.79 g/mol). The benzyl group adds hydrophobicity, while the oxa substitution alters electronic properties .
- 7,7′-Endo-3′-({3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.3.1]non-7-yl}carbonyl)-3′-azabicyclo[3.3.1]nonane-7′-carboxylic Acid (22): Dimeric structure with two azabicyclo[3.3.1]nonane units.
Hydroxyl and Protecting Groups
- [(1R,5S,7S)-3-Azabicyclo[3.3.1]nonan-7-yl]methanol Hydrochloride (CAS 136266-32-5): Features a hydroxymethyl group (MW: 191.7 g/mol). The hydroxyl group enables hydrogen bonding, similar to the carboxylic acid but with lower acidity .
- tert-Butyl 1-Amino-3-azabicyclo[3.1.0]hexan-3-carboxylate (CAS 273206-92-1): Smaller bicyclo[3.1.0]hexane system with a Boc-protected amine. Used in peptide synthesis for controlled reactivity .
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Physicochemical Properties
Table 2: Pharmacological Activities
Biological Activity
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride (CAS: 2416230-20-9) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
The biological activity of 3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various receptors, particularly muscarinic acetylcholine receptors (mAChRs). Research indicates that derivatives of this compound can act as antagonists at these receptors, influencing numerous physiological processes such as neurotransmission and muscle contraction .
Binding Affinity
Studies have demonstrated that certain derivatives of the compound exhibit high binding affinities to human mAChRs (M1-M5). For instance, a related compound showed Ki values significantly lower than those of known ligands like carbachol and arecoline, indicating a strong potential for drug development targeting these receptors .
Anticancer Activity
Preliminary investigations suggest that 3-azabicyclo[3.3.1]nonane derivatives may possess anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, signaling their potential as therapeutic agents in oncology .
Study on Muscarinic Receptor Ligands
A study focusing on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes highlighted the importance of structural elements in enhancing receptor selectivity and binding affinity. The findings indicated that modifications to the bicyclic structure could lead to improved pharmacological profiles .
Anticancer Properties
Research has explored the cytotoxic effects of bicyclic compounds against different cancer cell lines, including MDA-MB-231 and LNCaP cells. The results showed significant growth inhibition, with IC50 values indicating potent activity against these lines .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride compared to related bicyclic compounds:
| Compound | Binding Affinity (Ki) | Anticancer Activity (IC50) | Notes |
|---|---|---|---|
| 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride | Low (10-50x lower than carbachol) | Significant against various lines | Potential lead for drug development |
| Exo-8-benzyloxymethyl derivative | Lower than arecoline | Moderate | High receptor selectivity |
| Indole-fused azabicyclo derivative | Not specified | Variable | Interest in natural product synthesis |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in laboratory settings?
- Methodology : Synthesis typically involves cyclization reactions using bicyclic amine precursors. For example, derivatives of azabicyclo compounds are prepared via reactions with chlorinated reagents (e.g., N,N-dimethylchloracetamide) under basic conditions . Acid chloride intermediates (formed via thionyl chloride treatment of carboxylic acids) are critical for introducing the hydrochloride moiety .
- Key Steps :
- Cyclization of azabicyclo precursors with chloroacetamide derivatives.
- Hydrochloride salt formation via reaction with HCl or thionyl chloride.
- Table 1 : Common Reagents and Conditions for Synthesis
| Reagent | Role | Conditions | Yield Range |
|---|---|---|---|
| Thionyl chloride | Acid chloride formation | Reflux, anhydrous | 70-85% |
| N,N-dimethylchloracetamide | Alkylation agent | Basic (NaOH), 60-80°C | 50-65% |
| HCl gas | Salt formation | Ethanol/ether, RT | >90% |
Q. How should researchers handle and store 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride to ensure stability?
- Handling : Use in a fume hood with PPE (gloves, lab coat). Avoid inhalation or skin contact due to potential irritancy .
- Storage : Store in airtight containers at room temperature or +5°C for long-term stability. Desiccate to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : - and -NMR confirm bicyclic structure and hydrochloride salt formation (e.g., δ ~3.5 ppm for bridgehead protons) .
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects degradation products .
- Advanced Techniques :
- X-ray crystallography for absolute stereochemical confirmation (if crystalline) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for azabicyclo derivatives?
- Root Causes : Variability in stereochemical purity, salt form stability, or assay conditions (e.g., pH sensitivity of hydrochloride salts).
- Resolution Strategies :
- Validate compound identity via chiral HPLC and elemental analysis .
- Replicate assays under controlled buffer systems (e.g., phosphate-buffered saline, pH 7.4) .
Q. What computational approaches are suitable for predicting the reactivity of 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in drug design?
- Methods :
- Density Functional Theory (DFT): Models electron distribution in the bicyclic core to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulates salt dissociation behavior in aqueous environments .
- Table 2 : Computational Parameters for Reactivity Studies
| Software | Model | Key Outputs |
|---|---|---|
| Gaussian 16 | B3LYP/6-31G* | HOMO-LUMO gaps, partial charges |
| GROMACS | CHARMM36 | Solvation free energy, ion-pair stability |
Q. What strategies mitigate stereochemical challenges during derivatization of the azabicyclo scaffold?
- Approaches :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at the carboxylic acid position .
- Employ asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) for bridgehead functionalization .
Data Contradictions and Validation
Q. How do researchers reconcile discrepancies in reported melting points for azabicyclo hydrochloride salts?
- Factors : Hydrate vs. anhydrous forms, polymorphic variations, or impurities from incomplete salt formation.
- Validation Steps :
- Perform thermogravimetric analysis (TGA) to detect hydrates .
- Compare DSC profiles with literature standards .
Safety and Compliance
Q. What are the key safety considerations for scaling up azabicyclo hydrochloride synthesis?
- Risks : Exothermic reactions during acid chloride formation; HCl gas release.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
